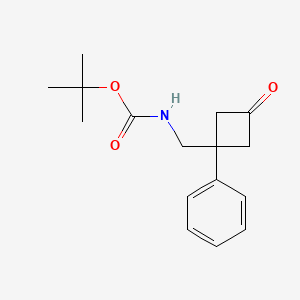

tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate

Description

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl N-[(3-oxo-1-phenylcyclobutyl)methyl]carbamate |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |

InChI Key |

ZPHJCPORRLUYTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative. The reaction is usually carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring or the cyclobutyl ring.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, especially at the carbamate group or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Products may include hydroxylated derivatives or quinones.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted carbamates or phenyl derivatives.

Scientific Research Applications

Synthetic Applications

1.1 Intermediate in Pharmaceutical Synthesis

One of the primary applications of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is as a synthetic intermediate in the production of pharmaceuticals. It has been reported as a precursor for the synthesis of lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The compound facilitates the formation of key intermediates through various chemical reactions, including condensation and alkylation processes .

1.2 Methodologies for Synthesis

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : The compound can be synthesized by condensing N-Boc-D-serine with phenylmethanamine in anhydrous solvents, yielding high purity and yield .

- Phase Transfer Catalysis : Utilizing phase-transfer catalysts such as tetrabutyl ammonium bromide allows for efficient alkylation reactions, which are crucial for forming complex organic structures from simpler precursors .

Pharmacological Applications

2.1 Anticonvulsant Properties

Research indicates that this compound is involved in the synthesis of compounds with anticonvulsant properties. Its derivatives are being explored for their efficacy in treating epilepsy, showcasing potential neuroprotective effects .

2.2 Mechanism of Action

The mechanism by which compounds derived from this compound exert their pharmacological effects often involves modulation of neurotransmitter systems or ion channels in the brain, which is critical for managing seizure activities .

Case Studies and Research Findings

3.1 Case Study: Lacosamide Synthesis

A notable case study involves the synthesis of lacosamide from this compound. The process involves multiple steps where the carbamate serves as a pivotal intermediate, demonstrating its utility in pharmaceutical chemistry .

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of key intermediates through reaction with amines |

| 2 | Alkylation | Phase-transfer catalysis to introduce alkyl groups |

| 3 | Purification | Isolation and purification of final products for clinical use |

3.2 Research Insights

Recent studies have highlighted the importance of optimizing synthetic routes involving this compound to improve yields and reduce by-products. This optimization is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and cyclobutyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing in ring size, substituents, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | Cyclopentyl ring, lacks phenyl group |

| tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate | - | - | - | Benzyl group, methylsulfanyl substituent |

| tert-Butyl (3-cyanophenyl)carbamate | 145878-50-8 | C₁₂H₁₄N₂O₂ | 218.25 | Cyano substituent on phenyl ring |

| tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | 1286274-19-8 | C₁₄H₁₈FNO₂ | 251.30 | Fluorophenyl, cyclopropane ring |

Key Observations :

- Substituents: The phenyl group in the target compound enhances lipophilicity compared to compounds with smaller alkyl or hydrogen substituents.

- Functional Groups : The methylsulfanyl group in introduces sulfur, which could participate in nucleophilic reactions or metal coordination, unlike the target compound’s oxygen-based ketone .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Key Findings :

- The target compound’s higher molecular weight and rotatable bond count suggest greater conformational flexibility compared to the cyclopentyl analog (), which may influence its pharmacokinetic behavior .

- The cyano-substituted analog () likely has reduced solubility due to its aromatic nitrile group, whereas the fluorophenyl derivative () may exhibit improved metabolic stability due to fluorine’s electronegativity .

Biological Activity

tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the modulation of various biochemical pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its structural formula, which includes a tert-butyl group, a cyclobutane ring, and a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 249.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system and specific enzyme targets.

1. Monoacylglycerol Lipase (MGL) Modulation

Research indicates that compounds structurally similar to this compound act as modulators of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). MGL inhibition leads to increased levels of 2-AG, which can enhance cannabinoid receptor signaling and provide therapeutic effects in pain management and inflammation .

2. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Another significant mechanism involves the selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. Inhibition of this enzyme can lead to beneficial metabolic effects and potential applications in treating metabolic disorders .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

1. Anti-inflammatory Effects

Studies have shown that MGL inhibitors can exhibit anti-inflammatory properties by modulating endocannabinoid levels, thereby reducing pain and inflammation in animal models .

2. Anticancer Activity

Preliminary research suggests that derivatives of cyclobutane compounds may possess anticancer properties. For instance, some cyclobutane derivatives have demonstrated activity against various cancer cell lines, indicating their potential as anticancer agents .

3. Pain Management

Due to its role in enhancing endocannabinoid signaling through MGL inhibition, this compound may serve as an alternative approach for managing chronic pain without the side effects associated with traditional analgesics .

Data Tables

Case Studies

Several case studies have illustrated the biological activity of similar compounds:

Case Study 1: MGL Inhibition in Pain Models

In a study examining the effects of MGL inhibitors on pain models, researchers found that administration led to significant reductions in mechanical allodynia and thermal hyperalgesia in mice subjected to nerve injury. This suggests a promising avenue for treating neuropathic pain through modulation of the endocannabinoid system .

Case Study 2: Anticancer Activity Assessment

A recent investigation into cyclobutane derivatives revealed that certain compounds exhibited selective cytotoxicity against breast cancer cell lines, highlighting their potential as novel anticancer agents. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl ((3-oxo-1-phenylcyclobutyl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis of carbamate derivatives often employs carbamate-protected intermediates or Mannich-type reactions. For example, asymmetric Mannich reactions using chiral catalysts (e.g., L-proline derivatives) can yield enantiomerically pure products . Key parameters include:

- Solvent choice : Anhydrous acetonitrile or THF minimizes side reactions.

- Temperature : Low temperatures (0–5°C) enhance stereoselectivity.

- Catalyst loading : 5–10 mol% of organocatalysts (e.g., thiourea-based catalysts) improves enantiomeric excess (ee >90%) .

- Work-up : Column chromatography with hexane/ethyl acetate (3:1) isolates the product. Typical yields range from 65–85% depending on substituents .

Q. How can spectroscopic methods (NMR, IR, HPLC) confirm the structure and purity of this compound?

- NMR : H NMR should show resonances for the tert-butyl group (δ ~1.4 ppm, singlet) and cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet). C NMR confirms the carbonyl (C=O) at δ ~155–160 ppm .

- IR : Stretching frequencies for C=O (1680–1720 cm) and N-H (3300–3450 cm) validate the carbamate group.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity. Retention times correlate with polarity and stereochemistry .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Storage : Protect from moisture and light at –20°C under inert gas (argon or nitrogen). Desiccants (silica gel) prevent hydrolysis .

- Handling : Use gloves (nitrile), safety goggles, and fume hoods. Avoid contact with strong acids/bases, which cleave the carbamate group .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The cyclobutyl ring’s angle strain (≈90°) increases reactivity:

- Nucleophilic attack : The 3-oxo group activates the β-carbon for Michael additions or alkylations.

- Electrophilic substitution : The phenyl group directs electrophiles to the para position, but steric hindrance from the cyclobutane may limit reactivity. Computational studies (DFT) predict activation energies for ring-opening reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Assay validation : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement.

- Metabolic stability : Test in hepatocyte models to rule out false positives from metabolite interference.

- Off-target profiling : Screen against kinase panels or GPCR libraries to identify promiscuous binding .

Q. How can this compound serve as a precursor for PROTACs (proteolysis-targeting chimeras) or covalent inhibitors?

Q. What computational methods predict its pharmacokinetic properties (e.g., logP, CYP450 metabolism)?

- logP : Use Schrödinger’s QikProp or SwissADME to estimate partition coefficients (predicted logP ≈2.5–3.0).

- Metabolism : CYP3A4/2D6 docking simulations (AutoDock Vina) identify oxidation sites (e.g., cyclobutane ring) .

Methodological Challenges

Q. How to address discrepancies in enantiomeric excess (ee) between synthetic batches?

Q. What techniques characterize degradation products under accelerated stability conditions?

- LC-MS/MS : Identify hydrolyzed products (e.g., free amine from carbamate cleavage).

- Forced degradation : Expose to UV light (ICH Q1B) or acidic/basic conditions to profile degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.